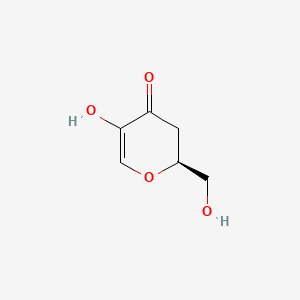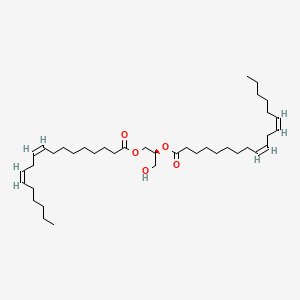
1,2-Dilinoleoyl-sn-glycerol
Overview
Description
1,2-Dilinoleoyl-sn-glycerol is a diacylglycerol compound with linoleic acid side chains attached at both the sn-1 and sn-2 positions. It is a lipid molecule found in various biological membranes, including rat liver mitochondria and spinach chloroplast membranes . This compound has been identified as a biomarker for predicting preeclampsia in early pregnancy .
Scientific Research Applications
1,2-Dilinoleoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored as a biomarker for predicting preeclampsia in pregnant women.
Industry: Utilized in the production of bio-based surfactants and emulsifiers.
Mechanism of Action
Target of Action
1,2-Dilinoleoyl-sn-glycerol is a type of diacylglycerol (DAG) with linoleic acid side chains attached at both the sn-1 and sn-2 positions . It has been found as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes . Therefore, its primary targets are likely to be the enzymes or proteins interacting with phosphatidic acid in these organelles.
Mode of Action
As a diacylglycerol, it may interact with its targets by integrating into the lipid bilayer of the cell membrane, thereby influencing the function of membrane proteins .
Biochemical Pathways
This compound is involved in the phosphatidic acid pathway in rat liver mitochondria and spinach chloroplast membranes . Phosphatidic acid is a critical intermediate in the biosynthesis of many important lipids. The alteration of phosphatidic acid composition by this compound could potentially affect various downstream lipid metabolic pathways.
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .
Result of Action
This compound has been found to be upregulated in some pregnant women and has been used as a biomarker to predict later preeclampsia in early pregnancy . This suggests that the compound may have a role in modulating physiological processes related to pregnancy.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, diet can affect the levels of linoleic acid, a component of this compound, in the body. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Dilinoleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a substrate for enzymes like diacylglycerol kinase and protein kinase C. Diacylglycerol kinase phosphorylates this compound to produce phosphatidic acid, a key intermediate in lipid biosynthesis . Protein kinase C, on the other hand, is activated by this compound, leading to the phosphorylation of various target proteins involved in cell growth, differentiation, and apoptosis . Additionally, this compound interacts with other biomolecules such as phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate diacylglycerol and inositol trisphosphate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates protein kinase C, which in turn modulates several signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . These pathways are crucial for regulating cell proliferation, differentiation, and survival. Furthermore, this compound affects gene expression by activating transcription factors like activator protein 1 and nuclear factor kappa-light-chain-enhancer of activated B cells . It also plays a role in lipid metabolism by serving as a substrate for lipid biosynthesis and degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. It binds to and activates protein kinase C, leading to the phosphorylation of target proteins involved in cellular signaling . This activation is mediated by the binding of this compound to the C1 domain of protein kinase C, which induces a conformational change that allows the enzyme to interact with its substrates . Additionally, this compound is phosphorylated by diacylglycerol kinase to produce phosphatidic acid, which serves as a precursor for the synthesis of other lipids . This phosphorylation is crucial for maintaining the balance between diacylglycerol and phosphatidic acid levels in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can be degraded by lipases and other enzymes over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in cell signaling, gene expression, and lipid metabolism . These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low to moderate doses of this compound have been shown to activate protein kinase C and modulate cellular signaling pathways without causing significant toxicity . High doses of this compound can lead to adverse effects such as lipid accumulation, oxidative stress, and inflammation . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid biosynthesis and degradation. It serves as a substrate for diacylglycerol kinase, which phosphorylates it to produce phosphatidic acid . Phosphatidic acid is then converted to other lipids such as phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway . Additionally, this compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are further metabolized through beta-oxidation and glycolysis, respectively . These metabolic pathways are crucial for maintaining cellular lipid homeostasis and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into cellular membranes, where it interacts with other lipids and proteins to modulate membrane fluidity and function . Additionally, this compound can be transported by lipid-binding proteins such as fatty acid-binding proteins and lipoproteins, which facilitate its distribution to different cellular compartments and tissues . These transport mechanisms are essential for the proper localization and function of this compound in cells .
Subcellular Localization
The subcellular localization of this compound is primarily within cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . It is also found in lipid droplets, where it plays a role in lipid storage and metabolism . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its activity and function in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilinoleoyl-sn-glycerol can be synthesized by esterification of glycerol with linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, and the product is purified by column chromatography.
Industrial Production Methods
In industrial settings, this compound is produced through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with linoleic acid under mild conditions, resulting in high yields and purity . The enzymatic process is preferred due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free linoleic acid and glycerol.
Transesterification: New diacylglycerol compounds with different fatty acid chains.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycerol: Similar structure but with oleic acid chains instead of linoleic acid.
1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid chains.
1,2-Dilinolenoyl-sn-glycerol: Contains linolenic acid chains.
Uniqueness
1,2-Dilinoleoyl-sn-glycerol is unique due to its specific linoleic acid chains, which confer distinct biological properties. Its role as a biomarker for preeclampsia and its involvement in specific cellular signaling pathways highlight its importance in both research and clinical applications .
Properties
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-ZHARMHCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309796 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24529-89-3 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dilinoleate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



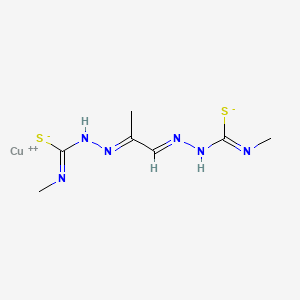
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

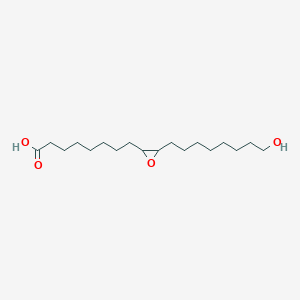
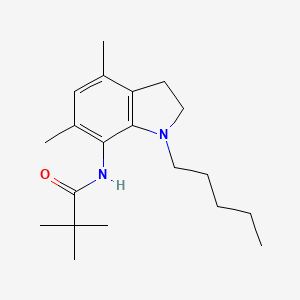
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
